2-Cycloocten-1-one

Overview

Description

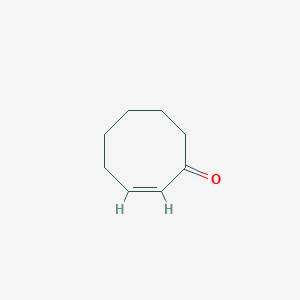

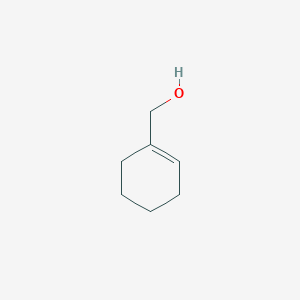

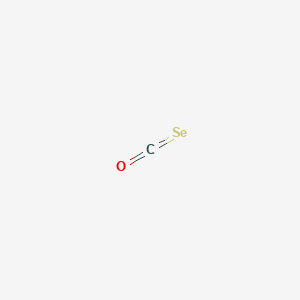

2-Cycloocten-1-one is an organic compound with the molecular formula C8H12O It is characterized by an eight-membered cyclooctene ring with a ketone functional group This compound is not naturally abundant and is typically synthesized in laboratory settings

Mechanism of Action

Target of Action

2-Cycloocten-1-one, also known as (2Z)-cyclooct-2-en-1-one, is a cyclic organic compound with a molecular formula of C8H12O . This compound is an important intermediate in the synthesis of various organic compounds due to its unique chemical properties. .

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. One such reaction is the photo-induced Diels-Alder reaction . In this reaction, this compound, formed by the ultra-violet irradiation of cis-2-cycloocten-1-one, gives Diels-Alder addition products with cyclopentadiene and isoprene .

Biochemical Pathways

This compound is involved in the [5+2] cycloaddition, a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals . This reaction has influenced the logical process of the synthesis of complex natural products .

Result of Action

The result of the action of this compound is the formation of Diels-Alder addition products with cyclopentadiene and isoprene . These products are important in the synthesis of complex natural products and pharmaceuticals .

Action Environment

The action of this compound is influenced by environmental factors. For example, the reaction of this compound is dependent on molecular oxygen, as reduced yields are obtained under a nitrogen atmosphere . Additionally, the reaction is sensitive to the concentration of the reactants, as dilution of the reaction solution results in lower yields of the epoxide product with cyclooctene .

Biochemical Analysis

Biochemical Properties

It is known that unsaturated ketones like 2-Cycloocten-1-one are typical oxygenated volatile organic compounds (OVOCs) with high reactivity . They are important precursors in air pollution and have complex sources, including direct emissions and secondary oxidation formation of VOCs in the atmosphere .

Molecular Mechanism

It is known that it reacts with NO3 radicals . The rate constant of this reaction is (7.25±0.29)×10−15 cm3·molecule−1·s−1 at 298 K and under 1 atm . This reaction reveals its effects in the nighttime atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cycloocten-1-one can be synthesized through various methods, including the photoisomerization of cis-cyclooctene derivatives. One efficient method involves using a low-cost flow photoreactor for the photoisomerization process . This method is straightforward and high-yielding, making it suitable for laboratory-scale synthesis.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Cycloocten-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized under specific conditions.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carbonyl group can participate in nucleophilic addition reactions.

Cycloaddition: The compound can undergo Diels-Alder reactions with dienes.

Common Reagents and Conditions:

Oxidation: Molecular oxygen in the presence of vanadium oxide catalysts.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Cycloaddition: Dienes like cyclopentadiene or isoprene under UV irradiation.

Major Products:

Oxidation: Formation of epoxides, acids, or alcohols.

Reduction: Formation of cyclooctanol.

Substitution: Formation of various substituted cyclooctenones.

Cycloaddition: Formation of Diels-Alder adducts.

Scientific Research Applications

2-Cycloocten-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis due to its reactive ketone group and cyclooctene ring.

Medicine: Research on its potential use in drug development due to its unique structure and reactivity.

Comparison with Similar Compounds

2-Cyclohexen-1-one: Similar structure but with a six-membered ring.

2-Cyclohepten-1-one: Similar structure but with a seven-membered ring.

Uniqueness: 2-Cycloocten-1-one is unique due to its eight-membered ring, which offers greater conformational flexibility compared to smaller rings.

Properties

IUPAC Name |

(2Z)-cyclooct-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHQAIKRVDXIMX-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\C(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-25-2, 23202-10-0 | |

| Record name | 2-Cycloocten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-cyclooct-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key chemical reaction 2-Cycloocten-1-one is known for?

A1: this compound is known to undergo the Diels-Alder reaction, specifically a photo-induced version. This means that upon exposure to ultraviolet (UV) light, it can react with dienes like cyclopentadiene and isoprene to form cycloaddition products. []

Q2: How does the ring size of cyclic enones affect their reactivity in the Baylis-Hillman reaction?

A2: Research indicates that the ring size of cyclic enones significantly influences their reactivity in the Baylis-Hillman reaction. While 2-cyclohexen-1-one and 2-cyclopenten-1-one typically yield the expected Baylis-Hillman adducts, this compound shows different behavior. With this compound, aldol condensation becomes the dominant reaction pathway, often leading to the formation of abnormal Baylis-Hillman adducts instead. Furthermore, reactions with this compound tend to be sluggish, highlighting the impact of ring strain on reactivity. []

Q3: Can this compound undergo rearrangements, and if so, what conditions facilitate this?

A3: Yes, this compound can rearrange to form 1-Cyclohexenyl(methyl)ketone. This rearrangement occurs in the presence of both acidic and basic catalysts and involves the solvent participating in the reaction mechanism. For instance, in water, the rearrangement begins with the nucleophilic addition of water to the double bond of this compound. This forms an intermediate (3-hydroxycyclooctanone) that subsequently undergoes a retro-aldol reaction, eventually leading to the formation of 1-Cyclohexenyl(methyl)ketone through an aldol condensation step. []

Q4: Has this compound been used in the synthesis of complex natural products?

A4: Yes, derivatives of this compound have proven useful in synthesizing complex molecules. For example, a derivative (7-t-butyldimethylsiloxy-4,8-dibenzyloxy-6,6-dimethyl-5-p-methoxybenzyloxy-2-cycloocten-1-one) served as a key intermediate in the asymmetric synthesis of the B ring system of Taxol, a potent anticancer drug. This synthesis involved using the derivative in a diastereoselective allylation reaction followed by a Wacker oxidation to construct the desired ring system. []

Q5: Are there any alternative synthetic routes to create the cyclic structure found in this compound?

A5: Yes, researchers have explored alternative strategies to build similar cyclic structures. One method utilized samarium diiodide (SmI2) to mediate an intramolecular Reformatsky-type reaction. This approach successfully yielded a precursor compound (7-t-butyldimethylsiloxy-4,8-dibenzyloxy-6,6-dimethyl-5-p-methoxybenzyloxy-2-cycloocten-1-one) which possesses the core eight-membered ring structure found in this compound, demonstrating the viability of different synthetic approaches. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)